Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate
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Overview
Description
Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a nonyl group attached to an octanoate backbone, with additional functional groups that enhance its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The process begins with the esterification of nonanoic acid with octanol to form nonyl octanoate. This intermediate is then subjected to amidation with 3-hydroxypropylamine, followed by etherification with heptadecan-9-ol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and substituted amines .
Scientific Research Applications
Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of lipid nanoparticles for drug delivery systems.
Industry: Utilized in the formulation of specialized coatings and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate involves its interaction with biological membranes and molecular targets. The compound’s lipid-like structure allows it to integrate into lipid bilayers, facilitating the delivery of encapsulated therapeutic agents. It targets specific cellular pathways, enhancing the uptake and efficacy of the delivered molecules .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-bromooctanoate: Similar in structure but with a bromine atom, used in lipid nanoparticle construction.
Nonyl 7-((6-(heptadecan-9-yloxy)-6-oxohexyl)(3-hydroxypropyl)amino)heptanoate: Differing by one carbon in the backbone, used in similar applications.
Uniqueness
Nonyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate stands out due to its specific functional groups that enhance its reactivity and versatility in various applications. Its ability to encapsulate mRNA and facilitate targeted delivery makes it particularly valuable in gene therapy and drug delivery research .
Properties
Molecular Formula |
C44H87NO5 |
---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-41-49-43(47)35-27-20-17-22-29-37-45(39-32-40-46)38-30-23-21-28-36-44(48)50-42(33-25-18-14-11-8-5-2)34-26-19-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
HOGLHYYCYXDPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
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